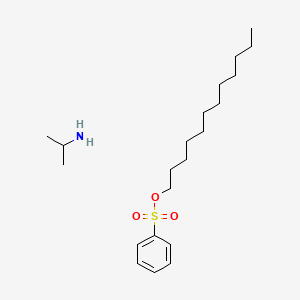

Isopropylamine dodecylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H39NO3S |

|---|---|

Molecular Weight |

385.6 g/mol |

IUPAC Name |

dodecyl benzenesulfonate;propan-2-amine |

InChI |

InChI=1S/C18H30O3S.C3H9N/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;1-3(2)4/h11-13,15-16H,2-10,14,17H2,1H3;3H,4H2,1-2H3 |

InChI Key |

WJRMGBWBIGOIOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.CC(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Isopropylamine Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamine (B41738) dodecylbenzenesulfonate is a versatile anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family. This technical guide provides a comprehensive overview of its core chemical and physical properties, stability, and solubility. Detailed experimental protocols for the characterization of these properties are presented to facilitate reproducible research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this surfactant may be utilized.

Chemical Identity and Structure

Isopropylamine dodecylbenzenesulfonate is the salt formed from the neutralization of dodecylbenzenesulfonic acid with isopropylamine. The dodecyl group is typically a linear chain, making it a linear alkylbenzene sulfonate (LAS), which is known for its biodegradability.

-

IUPAC Name: 2-dodecylbenzenesulfonic acid;propan-2-amine

-

Molecular Formula: C₂₁H₃₉NO₃S

-

Synonyms: Isopropylamine alkylbenzene sulfonate, IPA-LAS, Isopropylammonium dodecylbenzenesulfonate.[1]

-

CAS Numbers: 26264-05-1 (for the specific C12 isomer), 68584-24-7 (for the industrial mixture of C10-C16 alkyl chains).

The molecular structure consists of a hydrophilic sulfonate head group, a hydrophobic dodecylbenzene (B1670861) tail, and an isopropylamine counter-ion. This amphiphilic nature is the basis for its surface-active properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Source |

| Molecular Weight | 385.6 g/mol | [2][3] |

| Appearance | Viscous yellow to amber liquid | [4] |

| Odor | Slight | [5] |

| Density | 1.06 g/cm³ at 25 °C | [5] |

| Boiling Point | 110 °C (230 °F) | [5] |

| Flash Point | 98 °C (208 °F) | [5] |

| Viscosity | < 10,000 mPa.s at 22 °C | [5] |

| pH (20% in IPA/H₂O) | 3.0 - 6.5 | [4][5] |

Solubility and Dispersibility

The solubility of this compound is a key characteristic for its application. It exhibits excellent solubility in most organic solvents.[4] Its behavior in aqueous media is more complex. While some sources describe it as soluble in water, it is more accurately characterized as "dispersible".[5] This is due to its surfactant nature, where at concentrations above the critical micelle concentration (CMC), it forms micelles that create a stable dispersion, giving the appearance of a solution.

Table 2: Solubility Profile

| Solvent | Solubility/Dispersibility | Reference/Source |

| Water | Dispersible | [5] |

| Organic Solvents | Excellent solubility | [4] |

Stability and Reactivity

This compound is generally stable under normal storage conditions. As the salt of a strong acid (dodecylbenzenesulfonic acid) and a weak base (isopropylamine), its aqueous solutions can be slightly acidic.

-

Reactivity: It can react with strong bases. It is also incompatible with strong oxidizing agents.

-

Hazardous Decomposition: Under fire conditions, toxic oxides of nitrogen may be formed.

-

Chemical Stability: It is stable in the presence of strong acids and bases and does not typically polymerize.

Experimental Protocols

This section provides detailed methodologies for the determination of key properties of this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Surface tension measurements are commonly used to determine the CMC.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Determination of Solubility/Dispersibility

Protocol for Aqueous Dispersibility:

-

Visual Method: Add incremental amounts of this compound to a known volume of deionized water at a constant temperature with stirring.

-

Observation: Observe the solution for clarity, turbidity, and the formation of a separate phase. The point at which the solution becomes persistently cloudy or phase separation occurs indicates the limit of dispersibility.

Protocol for Solubility in Organic Solvents:

-

Gravimetric Method: Add an excess amount of this compound to a known volume of the organic solvent.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient time to reach equilibrium.

-

Separation and Evaporation: Separate the undissolved portion by filtration or centrifugation. Take a known volume of the saturated solution and evaporate the solvent.

-

Calculation: Weigh the remaining residue to determine the mass of dissolved surfactant and calculate the solubility.

Stability Testing

Stability studies are essential to determine the shelf-life and storage conditions.

Protocol:

-

Sample Preparation: Prepare multiple samples of this compound in appropriate containers.

-

Storage Conditions: Store the samples under various conditions of temperature and humidity (e.g., accelerated conditions like 40°C/75% RH and long-term conditions like 25°C/60% RH).

-

Testing at Intervals: At specified time intervals (e.g., 0, 3, 6, 12 months), withdraw samples and analyze them for key parameters such as:

-

Appearance and physical state

-

pH of a standard dilution

-

Assay of the active ingredient (e.g., by titration or HPLC)

-

Presence of degradation products (e.g., by chromatography)

-

-

Data Analysis: Analyze the data to determine the rate of degradation and establish a shelf-life.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Workflow for the chemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, supported by tabulated data and comprehensive experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in scientific research and drug development, enabling a deeper understanding and effective utilization of this important anionic surfactant.

References

An In-depth Technical Guide to the Synthesis and Purification of Isopropylamine Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isopropylamine (B41738) dodecylbenzenesulfonate, an anionic surfactant with wide-ranging industrial applications. The document details the chemical reactions, experimental procedures, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Isopropylamine dodecylbenzenesulfonate is an organic compound formed from the neutralization of dodecylbenzenesulfonic acid with isopropylamine.[1] It belongs to the linear alkylbenzene sulfonate (LAS) family of surfactants, which are extensively used in various sectors, including the production of detergents, emulsifiers, and as agents in industrial processes.[2][3] The amphiphilic nature of the molecule, possessing both a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to reduce the surface tension between oil and water, enabling the formation of micelles that encapsulate and remove grease and oil particles.[2]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. Dodecylbenzene (B1670861) sulfonic acid, a strong organic acid, is reacted with isopropylamine, a weak base, to form the corresponding salt.[1][4]

Reaction Mechanism

The reaction proceeds via the transfer of a proton (H+) from the sulfonic acid group (-SO3H) of dodecylbenzene sulfonic acid to the lone pair of electrons on the nitrogen atom of isopropylamine. This results in the formation of the dodecylbenzenesulfonate anion and the isopropylammonium cation, which are held together by electrostatic attraction.

Caption: General overview of the synthesis reaction.

Experimental Protocol (Laboratory Scale)

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Dodecylbenzene sulfonic acid (DBSA)

-

Isopropylamine (IPA)

-

Deionized water

-

Suitable reaction vessel (e.g., glass-lined reactor or round-bottom flask)

-

Stirring apparatus

-

Cooling bath (e.g., ice-water bath)

-

pH meter or pH indicator strips

Procedure:

-

In a well-ventilated fume hood, charge the reaction vessel with a predetermined amount of dodecylbenzene sulfonic acid and deionized water.

-

Begin stirring the mixture and cool the vessel to 10-15°C using a cooling bath.[5]

-

Slowly add a stoichiometric amount of isopropylamine to the cooled and stirred solution over a period of 60-120 minutes. The addition should be controlled to maintain the temperature within the 10-15°C range.[5]

-

After the complete addition of isopropylamine, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.[5]

-

Prepare a 10% weight solution of the product in methanol and measure its pH.[5]

-

Adjust the pH of the bulk product to a range of 4.5 to 5.5 by adding small amounts of either dodecylbenzene sulfonic acid or isopropylamine as needed.[5]

-

The final product will be a yellow, viscous fluid.[5]

Purification of this compound

Purification of the synthesized product is crucial to remove any unreacted starting materials, byproducts such as sulfones, and excess reactants. Common methods for purifying alkylbenzene sulfonates include liquid-liquid extraction and recrystallization.

Liquid-Liquid Extraction

This method is effective for separating the active ingredient from unsulfonated oils and inorganic salts.

Protocol:

-

Dissolve the crude this compound in a suitable solvent system, such as a mixture of isopropanol (B130326) and water.

-

Extract the solution with a non-polar solvent like hexane (B92381) or petroleum ether to remove unsulfonated oils. The non-polar impurities will partition into the organic phase, while the more polar surfactant remains in the aqueous/isopropanol phase.

-

Separate the two phases using a separatory funnel.

-

Repeat the extraction of the aqueous phase with fresh non-polar solvent to maximize the removal of impurities.

-

The purified product can then be recovered by evaporating the solvent from the aqueous phase under reduced pressure.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

Protocol:

-

Select a suitable solvent or solvent mixture in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Propan-2-ol or a mixture of ethanol (B145695) and water are potential candidates.

-

Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

-

If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering it.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove residual solvent.

Caption: Workflow for the purification of this compound.

Quantitative Data and Characterization

The following tables summarize key quantitative data for this compound and its precursors.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₉NO₃S | |

| Molecular Weight | 385.6 g/mol | |

| Appearance | Yellow viscous fluid | [5] |

| Solubility | Soluble in water | [4] |

Table 2: Typical Composition of Commercial Product

| Component | Weight Percentage | Reference |

| Isopropylamine Dodecylbenzene Sulfonate | 85 - 98% | [5] |

| Water | 10 - 20% (in initial reaction mixture) | [5] |

| Anti-foaming agent | 1 - 2% (optional) | [5] |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Aromatic protons (benzene ring): ~7.0-8.0 ppmAlkyl chain protons: ~0.8-1.6 ppmIsopropyl group protons (from cation): ~1.2 ppm (CH₃) and ~3.1 ppm (CH) |

| FTIR | S=O stretching (sulfonate): ~1000-1100 cm⁻¹C-H stretching (alkyl and aromatic): ~2850-3100 cm⁻¹N-H stretching (ammonium): ~3200-3400 cm⁻¹ |

Note: Predicted data is based on the known spectra of dodecylbenzene sulfonic acid, isopropylamine, and related sulfonate salts.

Mechanism of Action as a Surfactant

The effectiveness of this compound as a surfactant stems from its amphiphilic molecular structure.

Caption: Diagram of micelle formation encapsulating an oil droplet.

The hydrophobic alkylbenzene "tails" orient themselves towards oily substances, while the hydrophilic sulfonate "heads" remain in contact with the aqueous phase.[2] Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell.[2] This structure allows for the encapsulation and solubilization of oils and greases in water, facilitating their removal.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The synthesis via neutralization is a robust and scalable process. Effective purification can be achieved through standard laboratory techniques such as liquid-liquid extraction and recrystallization to yield a high-purity product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field.

References

- 1. cir-safety.org [cir-safety.org]

- 2. royal-chem.com [royal-chem.com]

- 3. DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Isopropylamine O-dodecylbenzenesulfonate | C21H39NO3S | CID 21904083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: The Surfactant Mechanism of Isopropylamine Dodecylbenzenesulfonate

An in-depth technical guide on the mechanism of action of Isopropylamine (B41738) Dodecylbenzenesulfonate as a surfactant, designed for researchers, scientists, and drug development professionals.

Introduction

Isopropylamine Dodecylbenzenesulfonate is a high-performance anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family.[1] It is synthesized from the neutralization of dodecylbenzenesulfonic acid with isopropylamine.[2] This compound is valued for its robust performance, cost-effectiveness, and biodegradability, making it a critical component in numerous industrial, and household applications.[1][3] Its utility spans from emulsifiers in agricultural products and emulsion polymerization to detergents in cleaning products and corrosion inhibitors in the oil and gas industry.[1][4][5][6] This technical guide provides an in-depth exploration of its core mechanism of action as a surfactant, focusing on its molecular structure, interfacial behavior, and micellization properties.

1.0 Molecular Structure and Amphiphilic Nature

The efficacy of this compound as a surfactant is rooted in its amphiphilic molecular structure. Each molecule consists of two distinct parts: a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail".[1]

-

Hydrophilic Head: This polar portion is composed of a sulfonate group (-SO₃⁻) neutralized by an isopropylammonium cation ((CH₃)₂CHNH₃⁺). This ionic group is readily soluble in water and other polar solvents.

-

Hydrophobic Tail: This nonpolar portion consists of a long dodecylbenzene (B1670861) group (a C₁₂ alkyl chain attached to a benzene (B151609) ring). This hydrocarbon tail is insoluble in water but highly soluble in nonpolar substances like oils and greases.[1]

This dual-character structure is the fundamental reason for its surface-active properties.[1]

Figure 1: Simplified molecular structure of this compound.

2.0 Core Mechanism of Action

Surfactants function by adsorbing at interfaces (e.g., between water and air, or water and oil) and altering the properties of that interface.

2.1 Reduction of Surface and Interfacial Tension In an aqueous system, the hydrophobic tails of the surfactant molecules are repelled by the polar water molecules. To minimize this unfavorable interaction, the surfactant molecules preferentially migrate to the interfaces. At the air-water interface, they orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water. At an oil-water interface, the tails project into the oil phase while the heads remain in the aqueous phase.

This alignment disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension (at the air-water interface) or interfacial tension (at the oil-water interface).[1][7] This fundamental mechanism is responsible for its properties as a wetting agent, emulsifier, and detergent.[2]

Figure 2: Orientation of surfactant molecules at an oil-water interface.

2.2 Micelle Formation and Critical Micelle Concentration (CMC) As the concentration of the surfactant in a solution increases, the interface becomes saturated with surfactant molecules. Beyond this point, adding more surfactant becomes energetically unfavorable. To shield their hydrophobic tails from the water, the surfactant molecules begin to self-assemble into spherical structures called micelles.[1][8] This process is known as micellization.

A micelle is a colloidal aggregate where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form an outer shell, facing the aqueous phase.[8] The specific concentration at which micelles begin to form is a critical characteristic of any surfactant and is known as the Critical Micelle Concentration (CMC) .[9] Below the CMC, the surfactant exists primarily as individual molecules (monomers), and surface tension decreases significantly with concentration. Above the CMC, the surface tension remains relatively constant, as any additional surfactant molecules form new micelles.[8][9]

The ability of micelles to encapsulate nonpolar substances (like oil and grease) within their hydrophobic cores is the primary mechanism behind detergency and solubilization.[1]

References

- 1. royal-chem.com [royal-chem.com]

- 2. parchem.com [parchem.com]

- 3. GARDILENE® IPA94 – Isopropylamine Dodecylbenzene Sulfonate - [albright.com.au]

- 4. univarsolutions.com [univarsolutions.com]

- 5. dodecylbenzenesulfonic acid, isopropylamine salt | C21H39NO3S | CID 24180684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dodecylbenzenesulfonic acid, isopropylamine salt - Hazardous Agents | Haz-Map [haz-map.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. agilent.com [agilent.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

The Amphiphilic Nature of Isopropylamine Dodecylbenzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isopropylamine dodecylbenzenesulfonate is a versatile anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family. Its efficacy in a wide range of industrial applications, from enhanced oil recovery to high-performance cleaning agents, is derived from its pronounced amphiphilic character. This technical guide provides an in-depth exploration of the core principles governing the amphiphilic nature of this compound, its synthesis, and its potential applications in drug delivery systems. While specific quantitative data for this particular salt is not extensively available in public literature, this guide leverages data from the closely related sodium dodecylbenzenesulfonate (SDBS) to illustrate key concepts such as critical micelle concentration (CMC) and surface tension. Detailed experimental protocols for synthesis and characterization are also provided to facilitate further research and development.

Molecular Structure and Amphiphilic Character

The fundamental efficacy of this compound as a surfactant originates from its amphiphilic molecular structure. Each molecule is comprised of two distinct moieties with opposing affinities for polar and non-polar environments:

-

A Hydrophilic Head: This portion of the molecule is the water-attracting (hydrophilic) sulfonate group (-SO₃⁻) ionically bonded to an isopropylammonium cation ([CH(CH₃)₂NH₃]⁺). This ionic headgroup readily interacts with water and other polar solvents.

-

A Hydrophobic Tail: A long-chain alkylbenzene constitutes the water-repelling (hydrophobic) tail. This non-polar hydrocarbon tail is responsible for the surfactant's affinity for oils, greases, and other non-polar substances.

This dual nature allows this compound to position itself at the interface between immiscible phases, such as oil and water, thereby reducing the interfacial tension.

Caption: Molecular structure of this compound.

Physicochemical Properties and Micellization

The amphiphilic nature of this compound governs its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, the surfactant molecules primarily exist as monomers and tend to adsorb at interfaces. Above the CMC, any additional surfactant added to the solution will preferentially form micelles. This phenomenon is crucial for the surfactant's detergency and solubilization capabilities.

Surface Tension

In an aqueous solution, surfactant monomers will migrate to the surface, with their hydrophobic tails oriented away from the water, leading to a significant reduction in the surface tension of the water. As the surfactant concentration increases, the surface becomes saturated with monomers. Once the CMC is reached, the surface tension remains relatively constant, as any further addition of surfactant results in the formation of micelles within the bulk of the solution.

Hydrophilic-Lipophilic Balance (HLB)

Quantitative Data on Amphiphilic Properties

As specific experimental data for this compound is not widely published, the following table presents representative data for the closely related and well-characterized Sodium Dodecylbenzenesulfonate (SDBS) to illustrate the typical range of values for a linear alkylbenzene sulfonate.

| Property | Value (for Sodium Dodecylbenzenesulfonate) | Units | Conditions |

| Critical Micelle Concentration (CMC) | 3.77 x 10⁻⁴ | mol/L | 25 °C in deionized water |

| Surface Tension at CMC | ~30-35 | mN/m | 25 °C in deionized water |

Note: This data is for Sodium Dodecylbenzenesulfonate and is provided for illustrative purposes due to the lack of available data for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

Dodecylbenzene sulfonic acid (DBSA)

-

Isopropylamine

-

Deionized water

-

Glass-lined reactor with stirrer, chiller, and charging ports

Protocol:

-

Charge the glass-lined reactor with Dodecylbenzene sulfonic acid (20-60 wt%) and deionized water (10-20 wt%).

-

Cool the mixture to 10°C with constant agitation.

-

Stoichiometrically add Isopropylamine (20-60 wt%) over a period of 60-120 minutes.

-

Maintain the temperature between 10 to 15°C during the addition of Isopropylamine using the chiller to manage the exothermic reaction.

-

After the complete addition of Isopropylamine, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

The final product will be a yellow, viscous fluid. The pH of a 10% solution in methanol (B129727) should be adjusted to a range of 4.5 to 5.5 by adding small amounts of DBSA or Isopropylamine as needed.

Caption: Synthesis workflow for this compound.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant. The choice of method depends on the nature of the surfactant and the available instrumentation.

a) Tensiometry:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension plot shows a sharp break, after which the surface tension remains relatively constant.

b) Conductometry:

-

Prepare a stock solution of this compound in deionized water.

-

Place a known volume of deionized water in a beaker with a conductivity probe.

-

Titrate the water with the surfactant stock solution, recording the conductivity after each addition and thorough mixing.

-

Plot the conductivity as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. This method is suitable for ionic surfactants like this compound.

c) Fluorescence Spectroscopy:

-

Prepare a series of surfactant solutions of varying concentrations.

-

Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.

-

Measure the fluorescence emission spectrum of each solution.

-

The ratio of the intensity of the first and third vibronic peaks of pyrene (B120774) (I₁/I₃) is sensitive to the polarity of the microenvironment.

-

Plot the I₁/I₃ ratio as a function of the surfactant concentration. A sharp decrease in this ratio indicates the partitioning of the probe into the non-polar micellar core, and the inflection point of this sigmoidal curve corresponds to the CMC.

Micelle Formation and Applications in Drug Delivery

Above the CMC, this compound molecules self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic heads form the outer corona, interacting with the surrounding water.

This micellar core provides a non-polar microenvironment that can encapsulate hydrophobic (poorly water-soluble) drug molecules. This solubilization capability is of significant interest in drug delivery, as it can enhance the bioavailability of hydrophobic drugs. The resulting drug-loaded micelles can potentially improve drug stability and provide a means for targeted drug delivery.

Caption: Micelle formation and encapsulation of a hydrophobic drug.

Conclusion

This compound is a potent anionic surfactant whose functionality is dictated by its amphiphilic molecular structure. This dual character enables it to reduce interfacial tension and form micelles in aqueous solutions, properties that are fundamental to its widespread industrial use. While specific quantitative data on its amphiphilic properties remain to be extensively documented in publicly accessible literature, its behavior can be inferred from closely related linear alkylbenzene sulfonates. The ability of this compound to form micelles that can encapsulate non-polar molecules suggests its potential as an excipient in drug delivery systems for enhancing the solubility and bioavailability of hydrophobic therapeutic agents. Further research into the precise characterization of its amphiphilic properties is warranted to fully explore its potential in pharmaceutical and other advanced applications.

An In-depth Technical Guide to the Molecular Structure of Isopropylamine Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamine (B41738) dodecylbenzenesulfonate is a salt formed from the neutralization of dodecylbenzenesulfonic acid with isopropylamine. This amphiphilic molecule possesses both a hydrophilic sulfonate head and a hydrophobic dodecylbenzene (B1670861) tail, making it an effective surfactant with wide-ranging industrial applications. This technical guide provides a detailed analysis of its molecular structure, physicochemical properties, and common analytical methodologies. Due to the limited availability of specific spectral data for the salt, this guide presents an analysis based on the constituent molecules.

Molecular Structure and Properties

Isopropylamine dodecylbenzenesulfonate is an ionic compound with the chemical formula C₂₁H₃₉NO₃S.[1][2][3] The structure consists of an isopropylammonium cation and a dodecylbenzenesulfonate anion. The anionic portion is characterized by a long, flexible dodecyl chain attached to a rigid benzene (B151609) ring, which in turn is bonded to a sulfonate group. The cationic counterpart is the protonated form of isopropylamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₉NO₃S | [1][2][3] |

| Molecular Weight | 385.6 g/mol | [1][2][3] |

| Appearance | Off-white solid or amber liquid | [4][5] |

| Odor | Sweet petroleum-like or slight | [4][5] |

| Solubility | Dispersible in water | [5] |

| pH (of solution) | 5.0 - 6.5 | [5] |

| Boiling Point | 110 °C (230 °F) | [5] |

| Flash Point | 98 °C (208 °F) | [5] |

| Relative Density | 1.06 @ 25 °C (water = 1) | [5] |

Table 1: Physicochemical properties of this compound.

Structural Diagram

The molecular structure of this compound is depicted in the following diagram, illustrating the ionic bond between the isopropylammonium cation and the dodecylbenzenesulfonate anion.

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the direct neutralization of dodecylbenzenesulfonic acid with isopropylamine. A typical laboratory-scale protocol is as follows:

-

Reaction Setup: A reactor equipped with a stirrer, cooling system, and an addition funnel is charged with a predetermined amount of dodecylbenzenesulfonic acid.

-

Cooling: The acid is cooled to a temperature between 10-15°C with continuous agitation.

-

Neutralization: Isopropylamine is added dropwise to the cooled acid. This is an exothermic reaction, and the temperature should be carefully controlled to remain within the specified range.

-

Stirring: After the complete addition of isopropylamine, the mixture is stirred for an additional 30 minutes to ensure the reaction goes to completion.

-

pH Adjustment: The pH of the resulting solution is measured and adjusted to a range of 4.5 to 5.5 by the addition of either dodecylbenzenesulfonic acid or isopropylamine as needed.

-

Final Product: The final product is a viscous liquid, which can be further purified if necessary.

Analytical Methods

The analysis of this compound can be performed using reverse-phase HPLC. A general protocol for the analysis of surfactants is outlined below:

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. The specific gradient program will depend on the desired separation.

-

Detection: As many surfactants lack a strong chromophore, an ELSD is often preferred for detection.

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

The following diagram illustrates a typical workflow for HPLC analysis.

References

- 1. dodecylbenzenesulfonic acid, isopropylamine salt | C21H39NO3S | CID 24180684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropylamine O-dodecylbenzenesulfonate | C21H39NO3S | CID 21904083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropylamine P-dodecylbenzenesulfonate | C21H39NO3S | CID 71586980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. univarsolutions.com [univarsolutions.com]

Critical micelle concentration of Isopropylamine dodecylbenzenesulfonate

An In-depth Technical Guide to the Determination of the Critical Micelle Concentration of Isopropylamine (B41738) Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine dodecylbenzenesulfonate is an anionic surfactant with a variety of industrial and commercial applications, including as an emulsifier, solubilizer, and detergent.[1][2] Its efficacy in these roles is intrinsically linked to its ability to form micelles in solution. The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (monomers) begin to aggregate into these organized structures known as micelles.[3][4]

Above the CMC, the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity, change significantly.[3][4] Therefore, a precise understanding of the CMC of this compound is crucial for optimizing its performance in various applications, including drug delivery systems where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

This technical guide provides a comprehensive overview of the primary experimental methodologies for determining the CMC of this compound. Detailed experimental protocols for the most common and effective techniques are presented, along with guidance on data analysis and interpretation.

Factors Influencing the Critical Micelle Concentration

The CMC of a surfactant is not a fixed value but is influenced by several factors related to its molecular structure and the surrounding environment:

-

Structure of the Hydrophobic Group: The length and branching of the dodecylbenzene (B1670861) tail affect the packing of the surfactant molecules within the micelle.

-

Nature of the Hydrophilic Group: The ionic nature of the sulfonate head group and the presence of the isopropylamine counter-ion play a significant role.

-

Temperature: Micelle formation is temperature-dependent.[3]

-

Presence of Electrolytes: The addition of salts to the solution can alter the electrostatic interactions between the surfactant head groups, thereby affecting the CMC.[3]

Experimental Methodologies for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.[5] For an ionic surfactant like this compound, the following methods are particularly suitable.

Surface Tensiometry

Principle: Surface tension measurement is a direct and widely used method for determining the CMC. As the concentration of a surfactant in a solution increases, the surfactant monomers adsorb at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, any further increase in surfactant concentration results in the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant.[6][7] The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[6]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Preparation of Dilutions: Create a series of dilutions of the stock solution with varying concentrations, spanning a range expected to include the CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[6]

Workflow for CMC Determination using Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Conductivity Measurement

Principle: This method is well-suited for ionic surfactants like this compound.[6] Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration, as the surfactant exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles, although charged, have a lower electrophoretic mobility than the individual surfactant ions, and they also bind some of the counter-ions.[6][7] The CMC is identified as the concentration at which this change in slope occurs.

Experimental Protocol:

-

Solution Preparation: Prepare a series of solutions of this compound in deionized water with increasing concentrations.

-

Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The CMC is determined from the point of intersection of these two lines.[6]

Workflow for CMC Determination using Conductometry

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774), which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[6][8] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles. This change in the microenvironment leads to a change in the fluorescence spectrum of pyrene, specifically a shift in the intensity ratio of certain vibronic bands (I1/I3).[6] The CMC is determined by plotting this ratio as a function of surfactant concentration and identifying the point of inflection.[6]

Experimental Protocol:

-

Probe Addition: Add a small amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) to a series of vials. Evaporate the solvent completely.

-

Solution Preparation: Add the this compound solutions of varying concentrations to the vials containing the pyrene residue. The final concentration of pyrene should be very low (micromolar range).

-

Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength appropriate for pyrene (e.g., 334 nm).

-

Data Analysis: Calculate the ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3). Plot this ratio against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal curve obtained.[9]

Workflow for CMC Determination using Fluorescence Spectroscopy

References

- 1. parchem.com [parchem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. justagriculture.in [justagriculture.in]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Methods for CMC determination of surfactants: are theyvinterchangeable? [pubblicazioni.unicam.it]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agilent.com [agilent.com]

An In-Depth Technical Guide to the Biodegradability of Isopropylamine Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of isopropylamine (B41738) dodecylbenzenesulfonate, a key anionic surfactant utilized in various industrial applications. This document synthesizes available data on its susceptibility to microbial degradation, details the experimental protocols for assessing its environmental fate, and visualizes the underlying processes.

Executive Summary

Isopropylamine dodecylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) family, is a chemical of significant industrial relevance. Its environmental persistence is a key consideration for its application and regulatory assessment. Studies on its biodegradability have yielded varied results, highlighting the importance of standardized testing methodologies and careful interpretation of data. This guide delves into the nuances of these studies, presenting quantitative data, detailed experimental procedures, and visual representations of biodegradation pathways and experimental workflows to provide a thorough understanding of the topic.

Data Presentation: Biodegradability of this compound

The biodegradability of this compound has been evaluated using internationally recognized standardized test methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The results indicate a complex picture, with some studies suggesting ready biodegradability while others indicate it is not readily biodegradable.

| Test Guideline | Test Type | Duration | Test Substance Concentration | Inoculum | Result | Classification |

| OECD 301B | Ready Biodegradability: CO₂ Evolution Test | 28 days | Not specified | Activated sludge | 33% degradation | Not Readily Biodegradable[1] |

| OECD 301D | Ready Biodegradability: Closed Bottle Test | 28 days | Not specified | Activated sludge | 66.87% degradation | Readily Biodegradable[1] |

| OECD 302B | Inherent Biodegradability: Zahn-Wellens/EMPA Test | 35 days | Not specified | Pre-adapted activated sludge | >70% degradation (inferred) | Inherently Biodegradable[1] |

Note: The conflicting results between the OECD 301B and 301D tests highlight the sensitivity of biodegradability testing to specific experimental conditions. The OECD 301B test, which measures the complete mineralization to CO₂, is often considered a more stringent measure of ultimate biodegradation. The result from the OECD 302B test indicates that while the substance may not degrade rapidly under stringent "ready" conditions, it possesses the potential for biodegradation under more favorable conditions with an adapted microbial population.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the biodegradability data. The following sections describe the protocols for the key OECD tests cited.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test method evaluates the ultimate biodegradability of an organic compound by measuring the amount of carbon dioxide produced by microorganisms.

Principle: A pre-determined amount of the test substance is dissolved in a mineral medium and inoculated with activated sludge. The mixture is incubated in the dark under aerobic conditions. The CO₂ evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide), and the amount is quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) calculated from the molecular formula of the test substance.

Key Parameters:

-

Test Duration: 28 days.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.

-

Temperature: 20-24°C.

-

pH: 6.5-8.5.

-

Pass Level for Ready Biodegradability: ≥ 60% of ThCO₂ produced within a 10-day window.

OECD 301D: Ready Biodegradability – Closed Bottle Test

This method assesses the biodegradability of a chemical by measuring the consumption of dissolved oxygen in sealed bottles.

Principle: A solution of the test substance in a mineral medium is inoculated with a relatively small amount of microorganisms from activated sludge and incubated in completely filled, sealed bottles in the dark. The depletion of dissolved oxygen is measured periodically over a 28-day period. The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

Key Parameters:

-

Test Duration: 28 days.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance Concentration: Typically 2-5 mg/L.

-

Temperature: 20°C.

-

pH: 7.4 ± 0.2.

-

Pass Level for Ready Biodegradability: ≥ 60% of ThOD.

OECD 302B: Inherent Biodegradability – Zahn-Wellens/EMPA Test

This test is designed to assess the potential for inherent, ultimate biodegradability. It employs a higher concentration of microorganisms and test substance compared to ready biodegradability tests.

Principle: The test substance is incubated with a relatively high concentration of activated sludge in a mineral medium with aeration and agitation. The degradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) over time. The percentage of biodegradation is calculated from the removal of DOC or COD, corrected for the blank control.

Key Parameters:

-

Test Duration: Up to 28 days (can be extended).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant (higher concentration than in OECD 301 tests).

-

Test Substance Concentration: Typically 50-400 mg/L DOC or 100-1000 mg/L COD.

-

Temperature: 20-25°C.

-

pH: 6.5-8.0.

-

Pass Level for Inherent Biodegradability: ≥ 70% removal of DOC or COD.

Visualizations: Pathways and Workflows

To further elucidate the processes involved in the biodegradation of this compound, the following diagrams are provided.

References

Isopropylamine Dodecylbenzenesulfonate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738) dodecylbenzenesulfonate (IPADBS), an anionic surfactant, is a salt formed from the neutralization of dodecylbenzenesulfonic acid with isopropylamine. Its amphiphilic nature, characterized by a long, hydrophobic alkylbenzene tail and a hydrophilic sulfonate-amine head, dictates its solubility in various media. While readily dispersible in water, its behavior in organic solvents is critical for its application in non-aqueous formulations such as specialized cleaning agents, pesticide emulsifiable concentrates, and certain drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of isopropylamine dodecylbenzenesulfonate in organic solvents, addresses the current gap in publicly available quantitative data, and furnishes a detailed experimental protocol for its determination.

Core Principles of Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The long dodecylbenzene (B1670861) tail imparts significant nonpolar character, leading to favorable interactions with nonpolar and weakly polar organic solvents. Conversely, the ionic head group contributes to its solubility in more polar organic environments. The interplay of these structural features results in a broad range of solubilities across different solvent classes. Generally, IPADBS exhibits excellent solubility in many organic solvents, a property that distinguishes it from its inorganic salt counterparts like sodium dodecylbenzenesulfonate.[1][2]

Factors influencing the solubility of this compound include:

-

Solvent Polarity: The polarity of the organic solvent plays a crucial role. While the hydrophobic tail favors nonpolar solvents, the ionic head can interact with polar solvent molecules.

-

Temperature: The solubility of solids in liquids, including surfactants in organic solvents, generally increases with temperature.

-

Purity of the Surfactant: Impurities within the this compound can alter its measured solubility.

-

Presence of Water: Trace amounts of water in the organic solvent can significantly influence the solubility of surfactants.

Quantitative Solubility Data

A thorough review of scientific literature and technical data sheets reveals a significant gap in publicly available, precise quantitative data for the solubility of this compound in a wide array of organic solvents. While many sources describe it as "oil-soluble" or having "excellent solubility in organic solvents," specific numerical values (e.g., in g/100 mL, mol/L, or wt%) at defined temperatures are not readily found.[2][3]

The following table summarizes the qualitative and semi-quantitative information gathered from various sources. It is important to note that this information is based on product descriptions and application notes rather than peer-reviewed solubility studies.

| Organic Solvent Class | Representative Solvents | Qualitative Solubility |

| Aliphatic Hydrocarbons | Hexane, Heptane, Mineral Oil, Stoddard Solvent | Soluble to Highly Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble to Highly Soluble |

| Chlorinated Solvents | 1,1,2-trichloro-1,2,2-trifluoroethane | Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Generally Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Expected to be Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Expected to be Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Expected to be Soluble |

Note: "Expected to be Soluble" is based on the general solubility characteristics of anionic surfactants with similar structures.[4] For precise formulation work, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a robust experimental protocol is essential. The most widely accepted method for determining the solubility of a compound in a solvent is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5 °C)

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or potentiometric titrator)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. The excess should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method. For anionic surfactants like this compound, a common method is a two-phase titration with a cationic titrant (e.g., Hyamine® 1622) and an indicator dye.

-

Alternatively, if the surfactant has a suitable chromophore, UV-Vis spectrophotometry can be used. High-Performance Liquid Chromatography (HPLC) is another versatile technique for quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Data Presentation

All experimentally determined solubility data should be compiled into a structured table for clear comparison. The table should include the organic solvent, the temperature of the experiment, and the calculated solubility with appropriate units and error analysis (e.g., standard deviation from replicate measurements).

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This compound is a versatile anionic surfactant with valuable solubility in a range of organic solvents, making it suitable for various non-aqueous applications. While precise, publicly available quantitative solubility data is currently limited, this guide provides a foundational understanding of its solubility characteristics and a detailed experimental protocol for its determination. By following the outlined shake-flask method, researchers, scientists, and drug development professionals can generate the specific and reliable solubility data required for their formulation and research needs. The provided workflow diagram offers a clear visual representation of the necessary experimental steps.

References

In-depth Technical Guide: Thermal Stability of Isopropylamine Dodecylbenzenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropylamine dodecylbenzenesulfonate is an anionic surfactant widely used in various industrial applications, including as an emulsifier, and in cleaning agents.[1][2] Understanding its thermal stability is crucial for determining safe handling, storage, and processing temperatures, as well as predicting its degradation pathways and potential hazards at elevated temperatures. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of chemical compounds.

Core Concepts in Thermal Stability Analysis

Thermal stability refers to the ability of a material to resist decomposition or chemical change at a given temperature. Key parameters evaluated during thermal stability studies include:

-

Decomposition Temperature (Td): The temperature at which a chemical compound begins to break down.

-

Weight Loss: The percentage of mass lost due to decomposition or volatilization as a function of temperature.

-

Phase Transitions: Events such as melting, boiling, and glass transitions that indicate physical changes in the material upon heating.

Experimental Protocols for Thermal Stability Assessment

The following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be suitable for assessing the thermal stability of this compound.

3.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is used to determine the temperature at which the material begins to decompose and to quantify the mass loss at different stages of decomposition.[4][5]

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Different heating rates can be used to study the kinetics of decomposition.[6]

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition, for example, up to 600-800 °C.[6]

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. An oxidizing atmosphere (e.g., air) can also be used to study oxidative stability.[5]

-

-

Data Analysis: The primary output is a TGA curve, which plots the percentage of sample weight remaining versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.[3]

3.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing information on the physical stability of the compound.[9][10][11]

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating and Cooling Rates: A controlled linear heating and cooling rate, typically 10 °C/min, is used.

-

Temperature Program: The sample is often subjected to a heat-cool-heat cycle to erase its thermal history and observe reversible transitions. For example, heating from ambient to a temperature above any expected transitions, cooling back to a low temperature, and then reheating.

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation.

-

-

Data Analysis: The output is a DSC thermogram, which plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) are observed as peaks.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from TGA and DSC analyses of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | 250 | °C |

| Temperature of 5% Weight Loss (T5%) | 265 | °C |

| Temperature of 10% Weight Loss (T10%) | 280 | °C |

| Temperature of 50% Weight Loss (T50%) | 350 | °C |

| Residual Mass at 600 °C | 5 | % |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | 85 | - | - |

| Melting (Tm) | 180 | 185 | 120 |

| Exothermic Decomposition | 270 | 295 | - |

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the thermal stability assessment of a chemical compound like this compound.

Caption: Workflow for assessing the thermal stability of a chemical compound.

Conclusion

While specific experimental data for this compound is not publicly available, this guide outlines the standard, robust methodologies of TGA and DSC that are critical for its thermal characterization. A thorough understanding of its thermal stability, as would be provided by these techniques, is essential for ensuring its safe and effective use in various industrial and research settings. The hypothetical data and workflow presented herein serve as a practical template for such an investigation.

References

- 1. royal-chem.com [royal-chem.com]

- 2. GARDILENE® IPA94 – Isopropylamine Dodecylbenzene Sulfonate - [albright.com.au]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

- 5. tainstruments.com [tainstruments.com]

- 6. mdpi.com [mdpi.com]

- 7. iomcworld.org [iomcworld.org]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atascientific.com.au [atascientific.com.au]

- 10. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isopropylamine Dodecylbenzenesulfonate (CAS 26264-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamine (B41738) dodecylbenzenesulfonate (CAS 26264-05-1), an anionic surfactant, is a salt of dodecylbenzenesulfonic acid and isopropylamine. It is widely utilized across various industries for its excellent emulsifying, wetting, and detergent properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, mechanism of action, and key applications. Detailed experimental protocols for its synthesis, analysis, and toxicological assessment are presented to support research and development activities.

Physicochemical Properties

Isopropylamine dodecylbenzenesulfonate is a viscous liquid, typically yellow to amber in color. As a surfactant, its amphiphilic nature, possessing both a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate-isopropylamine head, governs its behavior in various solvent systems. While highly soluble in organic solvents, its solubility in water is limited.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26264-05-1 | [1] |

| Molecular Formula | C₂₁H₃₉NO₃S | [1] |

| Molecular Weight | 385.61 g/mol | [1] |

| Appearance | Viscous yellow to amber liquid | [2] |

| pH (in 2% solution) | 3.0 - 5.0 | [2] |

| Water Solubility | 0.01997 mg/L @ 25 °C (estimated) | [1] |

| Organic Solvent Solubility | Excellent solubility in hydrocarbons and other organic solvents. | [2] |

Synthesis and Mechanism of Action

Synthesis

The synthesis of this compound is typically achieved through the neutralization of dodecylbenzenesulfonic acid with isopropylamine.

Mechanism of Action as a Surfactant

The primary function of this compound as a surfactant is to reduce the surface and interfacial tension between different phases (e.g., oil and water). This is achieved through the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures where the hydrophobic tails are oriented inwards, creating a core that can encapsulate nonpolar substances like oils and greases, while the hydrophilic heads face outwards, allowing the micelle to be dispersed in a polar solvent.

Figure 1: Mechanism of micelle formation by this compound.

Applications

The versatile properties of this compound lead to its use in a wide array of applications:

-

Industrial & Institutional Cleaners: It is a key component in emulsion degreasers, hard surface cleaners, and dry-cleaning products due to its ability to emulsify oils and greases.[2]

-

Agrochemicals: It acts as an emulsifier in pesticide and herbicide formulations, ensuring the stable dispersion of active ingredients.

-

Oil & Gas Industry: Used in enhanced oil recovery and as a component in pipeline corrosion inhibitors.

-

Textile and Leather Processing: Employed as a wetting agent and dispersant for dyes in the textile industry and in degreasing formulations for leather.

-

Personal Care Products: Found in some shampoos, bath products, and cleansers for its surfactant properties.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and describes a general method for the synthesis of this compound.

Materials:

-

Dodecylbenzenesulfonic acid

-

Isopropylamine

-

Reaction vessel with stirring and cooling capabilities

Procedure:

-

Charge the reaction vessel with dodecylbenzenesulfonic acid.

-

Cool the vessel to maintain a temperature between 10-25°C.

-

Slowly add a stoichiometric amount of isopropylamine to the dodecylbenzenesulfonic acid with continuous stirring. The reaction is exothermic and requires cooling to maintain the desired temperature.

-

Continue stirring for a sufficient period after the addition is complete to ensure the reaction goes to completion.

-

The resulting product is this compound.

References

Methodological & Application

Application Notes and Protocols for Isopropylamine Dodecylbenzenesulfonate as an Emulsifying Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine dodecylbenzenesulfonate is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family. Its amphiphilic nature, characterized by a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to reduce the interfacial tension between oil and water, making it an effective emulsifying agent.[1] This document provides detailed application notes and protocols for its use in creating and stabilizing emulsions, particularly relevant for applications in agrochemical, industrial, and potentially pharmaceutical formulations. This surfactant is particularly well-suited for oil-based systems due to its excellent solubility in organic solvents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for formulation development and for predicting its behavior as an emulsifier.

| Property | Value/Range | Source |

| Appearance (at 25°C) | Viscous yellow to amber liquid | [1] |

| Active Matter | ≥ 90.0% | [1] |

| pH (20% in IPA/H₂O) | 3.0 – 5.0 | [1] |

| Water Content | ≤ 4.0% | [1] |

| Solubility | Excellent in organic solvents (Oil Soluble) | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 9.0 - 11.0 (Estimated for related products) | N/A |

| Critical Micelle Concentration (CMC) | Estimated to be in the range of 10⁻³ to 10⁻⁴ mol/L in aqueous solutions, similar to other dodecylbenzene (B1670861) sulfonates. | N/A |

Applications

This compound is a versatile emulsifier with applications across various industries:

-

Agrochemicals: It is a premium emulsifier for creating stable Emulsifiable Concentrates (EC) and oil-based pesticide formulations.[1]

-

Industrial Cleaning: Due to its excellent solubility in hydrocarbons, it is used in heavy-duty industrial degreasers and solvent-based cleaning systems.[1]

-

Oilfield Chemicals: It is utilized in tertiary oil recovery to reduce oil-water interfacial tension and as a demulsifier for crude oil dehydration.[1]

-

Textiles and Leather: It acts as an effective emulsifier for textile antistatic agents and in leather degreasing.[1]

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of oil-in-water (O/W) emulsions using this compound. These should be adapted based on the specific oil phase and desired emulsion properties.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a simple O/W emulsion.

Materials:

-

This compound

-

Oil phase (e.g., mineral oil, vegetable oil, or a specific solvent system)

-

Deionized water

-

High-shear mixer (e.g., rotor-stator homogenizer)

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare the Aqueous Phase: In a beaker, dissolve the desired concentration of this compound in deionized water. A typical starting concentration is 1-5% (w/w) of the total emulsion weight. Gently stir with a magnetic stirrer until the surfactant is fully dissolved.

-

Prepare the Oil Phase: In a separate beaker, measure the desired volume of the oil phase.

-

Pre-emulsification: While stirring the aqueous phase at a moderate speed, slowly add the oil phase. Continue stirring for 5-10 minutes to create a coarse pre-emulsion.

-

Homogenization: Transfer the pre-emulsion to the vessel of a high-shear mixer. Homogenize at a high speed (e.g., 5,000-10,000 rpm) for 5-15 minutes. The optimal time and speed will depend on the desired droplet size and should be determined experimentally.

-

Cooling: If significant heat was generated during homogenization, cool the emulsion to room temperature while stirring gently.

-

Storage: Store the final emulsion in a sealed container for stability analysis.

Protocol 2: Evaluation of Emulsion Stability

This protocol outlines methods to assess the physical stability of the prepared emulsion over time.

2.1. Macroscopic Observation and Creaming Index Measurement

Procedure:

-

Transfer 10 mL of the freshly prepared emulsion into a graduated cylinder or test tube and seal it.

-

Store the sample at a controlled temperature (e.g., 25°C and 40°C).

-

At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the emulsion for any signs of instability such as creaming (formation of a concentrated layer of droplets at the top), sedimentation, flocculation, or phase separation.

-

If creaming occurs, measure the height of the serum (lower, clear layer) (H_s) and the total height of the emulsion (H_t).

-

Calculate the Creaming Index (CI) using the following formula: CI (%) = (H_s / H_t) x 100 A lower CI indicates better stability against creaming.

2.2. Droplet Size Analysis using Dynamic Light Scattering (DLS)

Procedure:

-

Prepare the DLS instrument according to the manufacturer's instructions.

-

Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid suspension). The dilution factor should be recorded.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

-

Perform the measurement to obtain the average droplet size (Z-average) and the polydispersity index (PDI). A smaller and more uniform droplet size with a low PDI generally indicates a more stable emulsion.

-

Repeat the measurements at different time points (e.g., 1, 7, 14, and 30 days) to monitor changes in droplet size distribution as an indicator of instability (e.g., coalescence).

2.3. Zeta Potential Measurement

Procedure:

-

Prepare the zeta potential analyzer according to the manufacturer's instructions.

-

Dilute the emulsion with deionized water to an appropriate concentration.

-

Inject the diluted sample into the measurement cell.

-

Perform the zeta potential measurement. The magnitude of the zeta potential (either positive or negative) is an indicator of the electrostatic repulsion between droplets. A higher absolute zeta potential value (typically > |30| mV) suggests better stability against flocculation and coalescence.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound as an emulsifier.

Caption: Workflow for the formulation and characterization of an oil-in-water emulsion.

Caption: Logical workflow for the development of an emulsifiable concentrate (EC).

References

Application Notes and Protocols: Isopropylamine Dodecylbenzenesulfonate in Oil-in-Water Emulsion Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738) dodecylbenzenesulfonate is an anionic surfactant widely utilized for its excellent emulsifying properties.[1] As the isopropylamine salt of dodecylbenzenesulfonic acid, it is particularly effective in creating stable oil-in-water (O/W) emulsions.[1] Its amphiphilic nature, possessing both a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to reduce the interfacial tension between oil and water, facilitating the formation of a stable dispersed system.[1] This characteristic makes it a valuable ingredient in a variety of formulations, including agrochemical, industrial, and cosmetic products.

These application notes provide a comprehensive overview of the use of isopropylamine dodecylbenzenesulfonate in the formulation of oil-in-water emulsions. This document outlines its key physicochemical properties, provides detailed experimental protocols for emulsion preparation and characterization, and presents illustrative data on emulsion stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful emulsion formulation. The following table summarizes key specifications.

| Property | Value | Reference |

| Appearance | Viscous yellow to amber liquid | [1] |

| Active Matter | ≥ 90.0% | [1] |

| pH (20% in IPA/H₂O) | 3.0 – 5.0 | [1] |

| Water Content | ≤ 4.0% | [1] |

| Solubility | Excellent in organic solvents; dispersible in water | [1] |